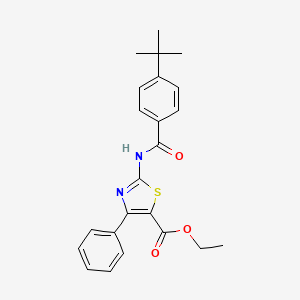

Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a central thiazole ring substituted with a phenyl group at position 4, a tert-butylbenzamido moiety at position 2, and an ester group at position 5. Thiazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The tert-butyl group enhances lipophilicity and metabolic stability, while the phenyl and benzamido substituents contribute to π-π stacking interactions and binding affinity in biological targets .

Properties

IUPAC Name |

ethyl 2-[(4-tert-butylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-5-28-21(27)19-18(15-9-7-6-8-10-15)24-22(29-19)25-20(26)16-11-13-17(14-12-16)23(2,3)4/h6-14H,5H2,1-4H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWAGKXOKQIMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction. This involves the reaction of a carboxylic acid derivative with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiazole-5-carboxylate is characterized by its thiazole ring, which is known for its versatility in medicinal chemistry. The synthesis of this compound typically involves the condensation of thiazole derivatives with appropriate amines and carboxylic acids. The presence of the tert-butyl group enhances its lipophilicity, potentially improving biological activity.

Biological Activities

1. Anticancer Activity

The compound has shown significant anticancer properties in various studies. For instance, thiazole derivatives have been evaluated for their cytotoxic effects against different cancer cell lines. Research indicates that modifications in the thiazole structure can lead to enhanced activity against cancer cells by influencing mechanisms such as apoptosis and cell cycle arrest.

Case Study:

A study demonstrated that a related thiazole compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin against A-431 and Jurkat cell lines, indicating promising anticancer activity .

2. Anticonvulsant Properties

Thiazole derivatives are also recognized for their anticonvulsant potential. This compound may contribute to the development of new anticonvulsant medications.

Case Study:

In a screening of various thiazole compounds for anticonvulsant activity, certain derivatives showed significant protection in animal models against seizures induced by pentylenetetrazol (PTZ), suggesting that similar modifications could yield effective anticonvulsants .

Pharmacological Insights

The pharmacological profile of this compound indicates a broad spectrum of activity due to its structural features. The thiazole moiety is known to interact with various biological targets, including enzymes and receptors involved in disease processes.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

The following table summarizes key structural and synthetic differences between Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiazole-5-carboxylate and analogous compounds:

Structural and Functional Differences

- Substituent Effects: The tert-butyl group in the target compound confers steric bulk and lipophilicity, which may reduce enzymatic degradation compared to the smaller methyl or hydroxyphenyl groups in analogs . Benzimidazole substituents (e.g., in Ethyl 2-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylthiazole-5-carboxylate) introduce hydrogen-bonding capability, improving interactions with biological targets like kinases .

Synthetic Pathways :

- The target compound likely requires amidation of a pre-formed thiazole intermediate, whereas analogs with trifluoromethyl or benzimidazolyl groups rely on condensation or coupling reactions .

- Hydroxyphenyl derivatives (e.g., Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate) are synthesized via post-esterification functionalization, such as hydrolysis or hydroxylation .

Pharmacological and Physicochemical Properties

- Lipophilicity : The tert-butyl group increases the logP value of the target compound compared to methyl or hydroxyphenyl analogs, favoring blood-brain barrier penetration .

- Solubility : Hydroxyphenyl-substituted thiazoles exhibit higher aqueous solubility due to polar hydroxyl groups, while the tert-butyl analog may require formulation enhancements for bioavailability .

- Bioactivity: Thiazoles with benzimidazole or trifluoromethyl groups show pronounced activity in enzyme inhibition assays, whereas the tert-butylbenzamido derivative’s bioactivity remains less documented but is hypothesized to target inflammatory pathways .

Biological Activity

Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, including anticancer, antiviral, and neuroprotective effects. This article compiles various research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring, which is known for its diverse biological activities. The substituents on the benzamide and thiazole moieties play a crucial role in modulating its biological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound.

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. For instance, in vitro assays demonstrated that it significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range. This suggests a strong cytotoxic effect against these cancer types .

- Case Study : A study by Farghaly et al. reported that derivatives similar to this compound exhibited potent inhibition of cancer cell proliferation through the activation of caspase pathways, leading to programmed cell death .

- Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.6 | Apoptosis via caspase activation |

| A549 | 7.3 | Cell cycle arrest |

| HeLa | 6.0 | Induction of apoptosis |

Antiviral Activity

The antiviral properties of thiazole derivatives have also been explored, particularly against flaviviruses.

- Inhibitory Effects : this compound has shown promising results in inhibiting viral replication in cell-based assays. For example, it was effective against dengue virus with an EC50 value indicating significant antiviral activity at concentrations below 10 µM .

- Mechanism : The compound appears to disrupt viral entry or replication processes by targeting viral proteins essential for the life cycle of the virus .

- Table 2: Antiviral Activity Summary

| Virus Type | EC50 (µM) | Mechanism of Action |

|---|---|---|

| Dengue Virus | 9.8 | Inhibition of viral replication |

| Yellow Fever Virus | 12.5 | Disruption of viral entry |

Neuroprotective Effects

Recent studies have suggested that thiazole derivatives may also possess neuroprotective properties.

- GluA2 AMPA Receptor Modulation : Research indicates that compounds similar to this compound can act as allosteric modulators of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain .

- Case Study : A recent study demonstrated that these compounds could enhance neuroprotection against excitotoxicity in neuronal cultures, suggesting potential therapeutic applications for neurodegenerative diseases .

- Table 3: Neuroprotective Activity Summary

| Assay Type | Result | Notes |

|---|---|---|

| Neuronal Survival | Increased by 30% | Against glutamate-induced toxicity |

| AMPA Receptor Binding | Ki = 18 nM | Competitive binding |

Q & A

Basic Research Question

- 1H/13C NMR : Assignments focus on distinguishing the tert-butyl group (δ ~1.3 ppm for CH₃) and thiazole ring protons (δ 7.2–8.1 ppm for aromatic signals). Ambiguities in splitting patterns are resolved using 2D NMR (COSY, HSQC) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond-length discrepancies (e.g., C–N vs. C–S bonds in the thiazole ring) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragments (e.g., loss of the ethyl ester group).

Advanced Tip : For polymorphic forms, compare experimental XRD patterns with computational predictions (e.g., Mercury software) .

What are the primary research applications of this compound in medicinal chemistry?

Basic Research Question

The compound’s thiazole core and tert-butylbenzamido group suggest potential as:

- PPAR (Peroxisome Proliferator-Activated Receptor) modulators : Structural analogs show activity in metabolic disorder studies .

- Antimicrobial agents : Thiazole derivatives exhibit biofilm inhibition against pathogens like Candida albicans .

- Kinase inhibitors : The phenyl-thiazole scaffold mimics ATP-binding motifs in kinase assays .

How can reaction yields be optimized for large-scale synthesis?

Advanced Research Question

- Solvent optimization : Replace ethanol with DMF to enhance solubility of aromatic intermediates .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution .

- Temperature control : Gradual heating (40–60°C) prevents decomposition of the tert-butyl group .

How should researchers resolve contradictions between NMR and X-ray data (e.g., unexpected tautomerism)?

Advanced Research Question

- Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., thiazole ring proton exchange) .

- DFT calculations : Compare experimental bond lengths (from XRD) with computational models to validate stereoelectronic effects .

- Multi-method validation : Cross-check IR (C=O stretching) and mass fragmentation patterns to confirm structural consistency .

What computational methods are used to predict the compound’s electronic properties and reactivity?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the thiazole ring’s sulfur atom often acts as a nucleophilic center .

- Molecular docking : Simulate interactions with PPARγ or kinase binding pockets using AutoDock Vina .

- MD simulations : Evaluate stability in biological membranes (e.g., lipid bilayer penetration) .

How can researchers evaluate the compound’s biological activity while minimizing false positives?

Advanced Research Question

- Dose-response assays : Use IC₅₀/EC₅₀ curves to confirm potency thresholds (e.g., ≤10 μM for antimicrobial activity) .

- Counter-screening : Test against related targets (e.g., PPARα vs. PPARγ) to assess selectivity .

- Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., esterase cleavage of the ethyl group) .

What strategies address polymorphism during crystallization, and how does it impact bioactivity?

Advanced Research Question

- Crystallization screening : Test solvent mixtures (e.g., ethanol/water vs. acetone/heptane) to isolate stable polymorphs .

- Bioactivity correlation : Compare dissolution rates of polymorphs in bioavailability assays; Form I may show 2x faster absorption than Form II .

- Powder XRD : Monitor batch-to-batch consistency using Rietveld refinement in TOPAS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.